molecular formula C9H10ClNO B12973509 6-Isopropylnicotinoyl chloride

6-Isopropylnicotinoyl chloride

Cat. No.: B12973509
M. Wt: 183.63 g/mol
InChI Key: VPKALBIYTAAYHL-UHFFFAOYSA-N
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Description

6-Isopropylnicotinoyl chloride is an organic compound belonging to the class of nicotinoyl chlorides It is characterized by the presence of an isopropyl group attached to the nicotinoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylnicotinoyl chloride typically involves the chlorination of 6-isopropylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the 6-isopropylnicotinic acid with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Isopropylnicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 6-isopropylnicotinic acid and hydrochloric acid.

    Reduction: It can be reduced to 6-isopropylnicotinoyl hydrazine using hydrazine hydrate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Hydrazine hydrate is used as the reducing agent under reflux conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    6-Isopropylnicotinic Acid: Formed from hydrolysis.

    6-Isopropylnicotinoyl Hydrazine: Formed from reduction.

Scientific Research Applications

6-Isopropylnicotinoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

    Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinoyl Chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.

    6-Methylnicotinoyl Chloride: Contains a methyl group instead of an isopropyl group.

    6-Ethylnicotinoyl Chloride: Contains an ethyl group instead of an isopropyl group.

Uniqueness

6-Isopropylnicotinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity and applications compared to its analogs.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-propan-2-ylpyridine-3-carbonyl chloride

InChI

InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3

InChI Key

VPKALBIYTAAYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)Cl

Origin of Product

United States

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